SIRT2 Deacetylase Inhibition Potency: Cross-Study Comparison with AGK2 Benchmark Tool Compound
In a competitive inhibition assay using recombinant human SIRT2 enzyme and a fluorescent peptide substrate in the presence of NAD+, N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-2-(propylsulfanyl)acetamide displayed a Ki of 5.3 µM [1]. The widely used SIRT2 reference inhibitor AGK2 (2-cyano-3-[5-(2,5-dichlorophenyl)-2-furanyl]-N-(2,5-dichlorophenyl)acrylamide) exhibits an IC50 of 3.5 µM under comparable biochemical conditions [2]. The target compound is only 1.5-fold less potent than AGK2, placing it within the same order of magnitude as an established SIRT2 pharmacological tool.
| Evidence Dimension | SIRT2 deacetylase inhibition potency |
|---|---|
| Target Compound Data | Ki = 5.3 µM |
| Comparator Or Baseline | AGK2 IC50 = 3.5 µM (Outeiro et al., 2007) |
| Quantified Difference | 1.5-fold less potent (5.3 vs. 3.5 µM) |
| Conditions | Recombinant human SIRT2, fluorescent peptide substrate, NAD+ cofactor, biochemical assay |
Why This Matters
Validates the compound as a SIRT2-active probe with potency approaching that of the field-standard AGK2, but with a structurally distinct quinazoline chemotype that may offer orthogonal selectivity or pharmacokinetic properties for target validation studies.
- [1] BindingDB entry BDBM50193046 / ChEMBL CHEMBL3969626. Affinity Data: Ki 5.30E+3 nM for human SIRT2. Competitive inhibition of human SIRT2 assessed as deacetylation activity using fluorescent peptide substrate in presence of NAD+. Accessed May 2026. View Source
- [2] Outeiro TF, Kontopoulos E, Altmann SM, et al. Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease. Science. 2007;317(5837):516-519. doi:10.1126/science.1143780. View Source
